molecular formula C7H3ClN2O6 B091040 4-Chloro-3,5-dinitrobenzoic acid CAS No. 118-97-8

4-Chloro-3,5-dinitrobenzoic acid

Cat. No.: B091040
CAS No.: 118-97-8
M. Wt: 246.56 g/mol
InChI Key: PCTFIHOVQYYAMH-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H3ClN2O6 and its molecular weight is 246.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76583. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Chlorobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Reactions with Hydroxide Ion : 4-Chloro-3,5-dinitrobenzoic acid reacts with hydroxide ion in aqueous dimethyl sulfoxide, forming anionic σ-complexes and intermediate complexes, as observed through visible absorption spectroscopy (Hasegawa, Yoshinori, 1983).

  • Formation of N-Alkoxy Derivatives : Derivatives of this compound have been synthesized, offering controlled physico-chemical properties. These derivatives exhibit acid properties, fluorescence, and complexing properties with alkaline cations (Tudose et al., 2010).

  • Spectroscopic and Molecular Analysis : Quantum chemical calculations of this compound have been performed for energies, geometrical structure, vibrational wavenumbers, and other properties, indicating its potential for nonlinear optical behavior (Karabacak et al., 2012).

  • Enhancing Solubility in Haptens : Conjugations of this compound to various carriers in aqueous solutions have been described, which improve solubility in aqueous media compared to similar conjugates (Schneider et al., 1974).

  • Role in Photodegradation Studies : Advanced oxidation processes using this compound in aqueous solution have been investigated for the efficient mineralization of the compound (Lopez et al., 2000).

  • Molecular Recognition in Chiral Stationary Phases : Amides of this compound have been used as chiral selectors, showing significant contribution to enantioselection efficacy in chromatography (Ranogajec et al., 2003).

  • Biodegradation by Freshwater Algae : The freshwater alga Chlamydomonas reinhardtii has been shown to remove this compound from the culture medium, transforming it into several metabolites (Gutenkauf et al., 1998).

  • Enzymatic Dehalogenation : Enzymatic dehalogenation by 4-chlorobenzoate dehalogenase has been observed for this compound, converting it into 3,5-dinitro-4-hydroxybenzoate (Thiele et al., 1988).

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

Future Directions

The compound has been used in the synthesis of Lodoxamide-15N2, an antiallergic drug . It has also been used in the formation of multi-component molecular complexes with cytosine and 5-fluorocytosine . Future research could explore other potential applications of this compound in medicine and the chemical industry .

Properties

IUPAC Name

4-chloro-3,5-dinitrobenzoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3ClN2O6/c8-6-4(9(13)14)1-3(7(11)12)2-5(6)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PCTFIHOVQYYAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O6
Source PubChem
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DSSTOX Substance ID

DTXSID2059481
Record name Benzoic acid, 4-chloro-3,5-dinitro-
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Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow crystalline powder; [Acros Organics MSDS]
Record name 4-Chloro-3,5-dinitrobenzoic acid
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Vapor Pressure

0.00000032 [mmHg]
Record name 4-Chloro-3,5-dinitrobenzoic acid
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CAS No.

118-97-8
Record name 4-Chloro-3,5-dinitrobenzoic acid
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Record name 4-CHLORO-3,5-DINITROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-chloro-3,5-dinitrobenzoic acid has the molecular formula C7H3ClN2O6 and a molecular weight of 246.55 g/mol. Spectroscopic data, including FT-Raman, FT-IR, UV, and NMR, are available in the literature. [] Additionally, the crystal structure reveals two independent molecules in the asymmetric unit, linked by strong intermolecular O—H⋯O hydrogen bonds forming centrosymmetric dimers. []

A: While specific stability data under a wide range of conditions is limited in the provided literature, this compound solutions have shown increased toxicity upon UV irradiation, suggesting degradation and potential formation of more cytotoxic byproducts. []

A: While not a catalyst itself, this compound acts as an effective electrophilic substrate for the enzyme glutathione transferase A1-1 (GST A1-1). Interestingly, it shows a higher kcat value with a specific lysine mutant of GST A1-1 compared to the wild-type enzyme. This suggests its potential utility in studying enzyme kinetics and structure-activity relationships. []

A: Yes, QSAR studies have been conducted on N-aryloxy-phthalimide derivatives, including those derived from this compound. These studies aimed to establish correlations between the structure and physical properties, such as λmax and RM0, of these compounds. []

A: Research on chiral stationary phases (CSPs) derived from this compound amides demonstrates the impact of structural modifications on enantioselectivity. Introducing a π-acidic branching unit (3,5-dinitro-4-alkylaminobenzoic acid amide) significantly enhances enantiorecognition, while the presence of hydrophilic hydroxy groups or π-basic aromatic units has a limited impact. [] Additionally, the negatively charged carboxylate group of this compound plays a crucial role in its interaction with the Met208Lys mutant of human GST A1-1, effectively restoring the enzyme's activity by neutralizing the positive charge introduced by the mutation. []

ANone: Various techniques are employed for studying this compound. These include:

  • Spectroscopy: FT-Raman, FT-IR, UV, and NMR are used for structural characterization. []
  • Chromatography: It's frequently used in studies involving chiral separations using this compound derivatives as chiral selectors. [] []
  • Titration and Conductivity Measurements: These methods were employed to determine the acid dissociation constant (Ka) of this compound. []

A: Research indicates that this compound can be dehalogenated by microorganisms present in sewage and lake water. This microbial degradation is enhanced by pre-incubating the water with non-chlorinated organic substrates. Additionally, a Chlamydomonas culture demonstrated the capability to metabolize this compound, yielding α-hydroxymuconic semialdehyde, which can be further mineralized by Streptomyces species. [] Further research is needed to fully understand its environmental persistence and potential for bioaccumulation.

A: The solubility of this compound in water was determined at various temperatures, revealing an enthalpy of solution of 23.2 ± 2.5 kJ/mol. []

ANone: The research primarily focuses on this compound's unique properties and its use as a model compound. While no direct alternatives are mentioned, exploring structurally similar compounds with varying halogen substitutions or different functional groups could potentially yield comparable properties for specific applications.

ANone: Key milestones include:

  • Elucidation of its crystal structure: Revealing the presence of two independent molecules in the asymmetric unit and their intermolecular interactions. []
  • Understanding its behavior as an electrophilic substrate: Particularly with the Met208Lys mutant of GST A1-1, providing insights into enzyme kinetics and structure-activity relationships. []
  • Utilization in developing chiral stationary phases: Expanding its applications in analytical chemistry for enantiomer separation. [] []
  • Investigating its environmental fate: Highlighting the role of microorganisms in its degradation and potential for bioremediation. []

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